2-(1-Butylbenzimidazol-2-yl)sulfanyl-1-thiophen-2-ylethanone;hydrobromide
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Overview
Description
2-(1-Butylbenzimidazol-2-yl)sulfanyl-1-thiophen-2-ylethanone;hydrobromide is a complex organic compound that features a benzimidazole core, a thiophene ring, and a hydrobromide salt. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
The synthesis of 2-(1-Butylbenzimidazol-2-yl)sulfanyl-1-thiophen-2-ylethanone typically involves multiple steps. One common method includes the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with an appropriate aldehyde in the presence of a solvent like DMSO. The resulting intermediate is then reacted with a thiophene derivative under reflux conditions to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole ring. Common reagents and conditions for these reactions include organic solvents like ethanol or acetonitrile, and catalysts such as palladium or platinum.
Scientific Research Applications
2-(1-Butylbenzimidazol-2-yl)sulfanyl-1-thiophen-2-ylethanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core can bind to the active site of enzymes, inhibiting their activity. The thiophene ring may contribute to the compound’s overall binding affinity and specificity. Pathways involved include inhibition of enzyme activity, disruption of cellular processes, and modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar compounds include other benzimidazole derivatives and thiophene-containing molecules. For example:
2-(4,5-Dihydro-1H-imidazol-2-ylsulfanyl)-1-thiophen-2-ylethanone: Shares a similar structure but with different substituents.
Pyrimido[1,2-a]benzimidazoles: Another class of compounds with a benzimidazole core but different ring systems. The uniqueness of 2-(1-Butylbenzimidazol-2-yl)sulfanyl-1-thiophen-2-ylethanone lies in its specific combination of functional groups, which confer distinct biological and chemical properties.
Properties
IUPAC Name |
2-(1-butylbenzimidazol-2-yl)sulfanyl-1-thiophen-2-ylethanone;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2OS2.BrH/c1-2-3-10-19-14-8-5-4-7-13(14)18-17(19)22-12-15(20)16-9-6-11-21-16;/h4-9,11H,2-3,10,12H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRIRHOILEWGDAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2N=C1SCC(=O)C3=CC=CS3.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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